molecular formula C18H20ClN3O3 B300153 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide

3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide

Katalognummer B300153
Molekulargewicht: 361.8 g/mol
InChI-Schlüssel: QISSWNWDVXETJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide, also known as sorafenib, is a targeted cancer therapy drug that was approved by the FDA in 2005. Sorafenib is used to treat a variety of cancers, including liver, kidney, and thyroid cancer.

Wirkmechanismus

Sorafenib works by inhibiting several protein kinases that are involved in cancer cell signaling pathways. These protein kinases include RAF kinase, VEGFR-2, VEGFR-3, PDGFR-beta, and c-KIT. By inhibiting these protein kinases, 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide can block the growth and proliferation of cancer cells, as well as inhibit the formation of new blood vessels that supply nutrients to cancer cells.
Biochemical and Physiological Effects
Sorafenib has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and decrease the expression of proteins involved in angiogenesis. Sorafenib can also cause side effects such as fatigue, diarrhea, and skin rash.

Vorteile Und Einschränkungen Für Laborexperimente

Sorafenib has several advantages for lab experiments. It is a targeted therapy drug that can be used to study specific signaling pathways involved in cancer cell proliferation and angiogenesis. Sorafenib can also be used in combination with other cancer therapies to study their synergistic effects. However, 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide has limitations for lab experiments, such as its potential toxicity to non-cancer cells and its high cost.

Zukünftige Richtungen

There are several future directions for the study of 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide. One direction is the development of new 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide analogs that have improved efficacy and fewer side effects. Another direction is the study of 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide in combination with immunotherapy drugs, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Additionally, the use of 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, is an area of active research.

Synthesemethoden

The synthesis method of 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide involves several steps. The first step is the reaction between 3-chloroaniline and chloroacetyl chloride to form 3-chloro-N-(chloroacetyl)aniline. The second step is the reaction between 3-chloro-N-(chloroacetyl)aniline and ethyl 2-bromoacetate to form 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-bromoethyl)propanamide. The third step is the reaction between 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-bromoethyl)propanamide and sodium phenoxyacetate to form 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide.

Wissenschaftliche Forschungsanwendungen

Sorafenib has been extensively studied for its anti-tumor activity. It has been shown to inhibit the growth of cancer cells by targeting multiple signaling pathways involved in cancer cell proliferation, angiogenesis, and metastasis. Sorafenib has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.

Eigenschaften

Produktname

3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide

Molekularformel

C18H20ClN3O3

Molekulargewicht

361.8 g/mol

IUPAC-Name

3-[(3-chlorophenyl)carbamoylamino]-N-(2-phenoxyethyl)propanamide

InChI

InChI=1S/C18H20ClN3O3/c19-14-5-4-6-15(13-14)22-18(24)21-10-9-17(23)20-11-12-25-16-7-2-1-3-8-16/h1-8,13H,9-12H2,(H,20,23)(H2,21,22,24)

InChI-Schlüssel

QISSWNWDVXETJW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCNC(=O)CCNC(=O)NC2=CC(=CC=C2)Cl

Kanonische SMILES

C1=CC=C(C=C1)OCCNC(=O)CCNC(=O)NC2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.